N-hexyl-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is a synthetic organic compound with the molecular formula C17H21N3O2S It belongs to the class of thiazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide typically involves the reaction of hexylamine with 4-phenyl-1,3-thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for N-hexyl-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitro compounds; reactions are conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or nitro-substituted thiazole derivatives
Scientific Research Applications
N-hexyl-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-hexyl-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, the compound may inhibit enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: Known for its antileishmanial activity.
2-(4-Phenyl-1,3-thiazol-2-yl)acetamide: Investigated for its antimicrobial properties.
N-hexyl-1,3-thiazole-2-carboxamide: Explored for its potential as an anti-inflammatory agent.
Uniqueness
N-hexyl-N’-(4-phenyl-1,3-thiazol-2-yl)ethanediamide stands out due to its unique combination of a hexyl chain and a thiazole ring, which imparts distinct physicochemical properties and biological activities.
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-hexyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C17H21N3O2S/c1-2-3-4-8-11-18-15(21)16(22)20-17-19-14(12-23-17)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
GZTIOXLWLNILOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.